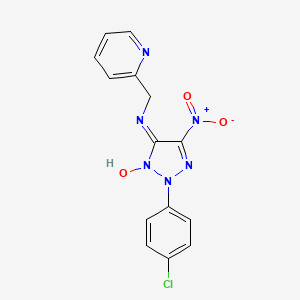
2-(cyclopentylamino)-N-(2,3-dimethylphenyl)-2-thioxoacetamide
Übersicht
Beschreibung
2-(Cyclopentylamino)-N-(2,3-dimethylphenyl)-2-thioxoacetamide is a compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicinal chemistry, pharmacology, and drug discovery. This compound belongs to the class of thiosemicarbazones and has shown promising results in various studies.
Wirkmechanismus
The exact mechanism of action of 2-(Cyclopentylamino)-N-(2,3-dimethylphenyl)-2-thioxoacetamide is not fully understood. However, studies have suggested that this compound induces apoptosis (programmed cell death) in cancer cells by activating the p53 pathway. It also inhibits the activity of certain enzymes that are involved in inflammation and viral replication.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. Some of the significant effects include:
1. Induction of apoptosis in cancer cells.
2. Reduction of inflammation in animal models.
3. Inhibition of viral replication.
Vorteile Und Einschränkungen Für Laborexperimente
Some of the advantages of using 2-(Cyclopentylamino)-N-(2,3-dimethylphenyl)-2-thioxoacetamide in lab experiments include its potent anti-cancer, anti-inflammatory, and anti-viral activity. However, some limitations include its low solubility in water and the need for further studies to fully understand its mechanism of action.
Zukünftige Richtungen
There are several future directions for research on 2-(Cyclopentylamino)-N-(2,3-dimethylphenyl)-2-thioxoacetamide. Some of the possible directions include:
1. Further studies to understand the mechanism of action of this compound.
2. Development of more efficient synthesis methods to improve its solubility and yield.
3. Evaluation of the potential of this compound as a drug candidate for cancer, inflammation, and viral infections.
4. Investigation of the potential of this compound in combination with other drugs for enhanced therapeutic effects.
Conclusion:
This compound is a compound that has shown promising results in various studies for its potential applications in medicinal chemistry, pharmacology, and drug discovery. Its potent anti-cancer, anti-inflammatory, and anti-viral activity make it a promising candidate for further research. Further studies are needed to fully understand its mechanism of action and evaluate its potential as a drug candidate.
Wissenschaftliche Forschungsanwendungen
2-(Cyclopentylamino)-N-(2,3-dimethylphenyl)-2-thioxoacetamide has been extensively studied for its potential applications in various fields such as medicinal chemistry, pharmacology, and drug discovery. Some of the significant research applications include:
1. Anti-cancer activity: Several studies have reported that this compound exhibits potent anti-cancer activity against various cancer cell lines.
2. Anti-inflammatory activity: This compound has also shown promising results in reducing inflammation in various animal models.
3. Anti-viral activity: Studies have reported that this compound exhibits anti-viral activity against certain viruses.
Eigenschaften
IUPAC Name |
2-(cyclopentylamino)-N-(2,3-dimethylphenyl)-2-sulfanylideneacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2OS/c1-10-6-5-9-13(11(10)2)17-14(18)15(19)16-12-7-3-4-8-12/h5-6,9,12H,3-4,7-8H2,1-2H3,(H,16,19)(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEXMIJDCCXAVMH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)C(=S)NC2CCCC2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(4-chloro-2,5-dimethoxyphenyl)-7-(2,4-dichlorophenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B4190005.png)
![N-[5-(1-piperidinylmethyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B4190016.png)
![1-(2,5-dichlorobenzoyl)-4-[4-nitro-3-(1-piperidinyl)phenyl]piperazine](/img/structure/B4190026.png)
![4-(2-chlorophenyl)-N-(2-methoxyphenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-sulfonamide](/img/structure/B4190031.png)
![4-[(2-bromobenzyl)oxy]-3-chloro-5-ethoxybenzaldehyde](/img/structure/B4190033.png)
![N-[2-(4-{[(2-furylmethyl)amino]sulfonyl}phenyl)ethyl]acetamide](/img/structure/B4190036.png)

![N-[1-(1-butyl-1H-benzimidazol-2-yl)ethyl]benzamide](/img/structure/B4190056.png)
![N-(4-{[(3-ethoxypropyl)amino]sulfonyl}phenyl)-1,3-benzodioxole-5-carboxamide](/img/structure/B4190065.png)
![(3aS*,6aS*)-2-benzyl-5-(4-methoxybenzoyl)hexahydropyrrolo[3,4-c]pyrrole-3a(1H)-carboxylic acid](/img/structure/B4190068.png)



![N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methylphenyl]-2-(2-isopropyl-5-methylphenoxy)acetamide](/img/structure/B4190097.png)